molecular formula C15H18N2O4S B2628747 (E)-ethyl 4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoate CAS No. 85930-55-8

(E)-ethyl 4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoate

Cat. No.: B2628747
CAS No.: 85930-55-8
M. Wt: 322.38
InChI Key: LENCPSRBOOTWPH-BQYQJAHWSA-N
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Description

(E)-ethyl 4-((3-Carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoate is a chemical building block based on the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, designed for use in pharmaceutical and life sciences research. This scaffold is recognized as a privileged structure in medicinal chemistry and is a key synthon for developing novel bioactive molecules. Compounds featuring this core structure have been identified as potential apoptosis-inducing agents and are investigated as promising scaffolds for cancer therapeutics development . Research into structurally similar anilinopyrimidine-based compounds has shown potential for activity as Janus Kinase 2 (JAK2) inhibitors, which are a important target in the pathogenesis of various cellular malignancies and hematologic neoplasias . The (E)-configured oxobut-2-enoate moiety in its structure can serve as a Michael acceptor, which may be instrumental in interacting with biological nucleophiles and is a common feature in many mechanism-based inhibitors. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

ethyl (E)-4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-2-21-12(19)8-7-11(18)17-15-13(14(16)20)9-5-3-4-6-10(9)22-15/h7-8H,2-6H2,1H3,(H2,16,20)(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENCPSRBOOTWPH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoate is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and analgesia. This article reviews the biological activity of this compound based on various studies and findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H18N2O4S
  • Molecular Weight : 322.38 g/mol
  • IUPAC Name : ethyl (E)-4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoate

Antitumor Activity

Recent studies have highlighted the antitumor properties of related compounds derived from tetrahydrobenzo[b]thiophene derivatives. In particular, a study evaluated the antitumor activity of several compounds, revealing that some exhibited significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

In vitro evaluations indicated that certain derivatives had an IC50 range from 23.2 to 49.9 μM , demonstrating strong activity against tumor cells. Others showed moderate activity with IC50 values between 52.9 and 95.9 μM .

In Vivo Studies

In vivo studies further supported these findings, where a selected compound demonstrated a 54% reduction in solid tumor mass compared to control treatments over a defined treatment period. The results indicated significant tumor growth inhibition and improved overall health markers in treated subjects .

Analgesic Effects

The analgesic properties of compounds related to this compound have also been investigated. Using the "hot plate" method on animal models, it was found that these compounds exhibited analgesic effects that surpassed those of commonly used analgesics like metamizole .

The proposed mechanisms underlying the biological activities of this compound include:

  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various pathways.
  • Inhibition of Tumor Growth : It appears to inhibit key signaling pathways involved in tumor proliferation.
  • Modulation of Pain Pathways : The analgesic effect may be due to interference with pain signaling pathways at the central nervous system level.

Summary Table of Biological Activities

Activity TypeEffectiveness (IC50)Study Reference
Antitumor23.2 - 49.9 μM
Moderate Antitumor52.9 - 95.9 μM
AnalgesicSuperior to metamizole

Scientific Research Applications

Antioxidant Properties

Research has indicated that compounds similar to (E)-ethyl 4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoate exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For example, studies have shown that derivatives of tetrahydrobenzo[b]thiophene possess significant in vitro antioxidant activity .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Recent studies have highlighted that derivatives of tetrahydrobenzo[b]thiophene can induce apoptosis in cancer cells. For instance, certain analogs have been shown to modulate pathways involved in cell survival and proliferation, making them promising candidates for cancer therapy .

Antiparasitic Applications

One of the significant applications of this compound is its potential use as an antiparasitic agent. Research has demonstrated that similar compounds can effectively control parasitic infections in agricultural settings and animal health. The mechanism often involves inhibiting critical biological pathways in parasites .

Neurological Disorders

There is emerging interest in the application of this compound in treating neurological disorders. Some studies suggest that compounds with similar structures may interact with neurotransmitter systems or exhibit neuroprotective effects .

  • Antioxidant Study : A study focused on a related compound demonstrated its ability to reduce oxidative stress markers in cellular models. The results indicated a dose-dependent response with significant reductions in reactive oxygen species (ROS) levels .
  • Cancer Research : In vitro studies on derivatives of this compound showed promising results in inducing apoptosis through mitochondrial pathways .
  • Parasitic Control : Research into the use of tetrahydrobenzo[b]thiophene derivatives for controlling parasitic infections revealed effective inhibition of parasite growth in both laboratory and field settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

(E)-2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-phenylbut-3-enoic acid (5l): Features an ethoxycarbonyl (COOEt) group at the 3-position instead of carbamoyl (CONH₂) and a phenyl-substituted α,β-unsaturated acid side chain .

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o): Contains a 4-hydroxyphenyl moiety and an ethoxy-oxoethyl side chain, differing in both substitution pattern and side-chain complexity .

4-((3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid (CAS 331760-61-3): Substituted with a 7-oxo group on the tetrahydrobenzo[b]thiophene ring and a butanoic acid side chain, altering polarity and hydrogen-bonding capacity .

Ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 161364-70-1): Includes a methoxy-oxobutanoyl side chain, which introduces additional ester functionality and steric bulk .

Physicochemical and Spectroscopic Properties

Property Target Compound (Hypothetical) Compound 5l Compound 6o CAS 161364-70-1
Molecular Weight ~363.4 g/mol 385.16 g/mol 390.14 g/mol 339.36 g/mol (CAS 331760-61-3)
Key Functional Groups Carbamoyl, α,β-unsaturated ester Ethoxycarbonyl, phenyl Ethoxy-oxoethyl, 4-hydroxyphenyl Methoxy-oxobutanoyl
HRMS-ESI (m/z) Not reported 385.1580 (calculated/observed) 390.1370 (calculated/observed) Not reported
Polarity Higher (due to CONH₂) Moderate (COOEt) Moderate (phenolic -OH) Lower (ester-rich)

Q & A

Q. What synthetic methodologies are effective for synthesizing (E)-ethyl 4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoate?

The compound can be synthesized via nucleophilic acyl substitution using succinic or maleic anhydrides with a tetrahydrobenzo[b]thiophene precursor. Key steps include:

  • Reacting 2-amino-tetrahydrobenzo[b]thiophene derivatives with anhydrides in anhydrous CH2_2Cl2_2.
  • Purification via reverse-phase HPLC (acetonitrile/water gradients) or methanol recrystallization to isolate the (E)-isomer.
  • Characterization via 1^1H/13^13C NMR (e.g., α,β-unsaturated ester protons at δ 6.2–6.8 ppm), IR (C=O, C=C, amide stretches), and HRMS for molecular weight confirmation. Yields of 54–78% are achievable under optimized conditions .
PrecursorAnhydrideSolventPurification MethodYield (%)
2-amino-6-phenyl-THB*SuccinicCH2_2Cl2_2Reverse-phase HPLC54–78
2-amino-3-carbonitrile-THBMaleicCH2_2Cl2_2Methanol recrystallization65–78
*THB = tetrahydrobenzo[b]thiophene

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • 1^1H/13^13C NMR : Assigns proton/carbon environments (e.g., amide NH at δ 9.8–10.2 ppm, ester carbonyl at ~170 ppm).
  • IR Spectroscopy : Confirms functional groups (e.g., C=O at 1650–1750 cm1^{-1}, C=C at 1600–1650 cm1^{-1}).
  • HRMS/LC-MS : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • Melting Point Analysis : Ensures purity (reported ranges: 191–217°C for analogous compounds) .

Q. How can researchers optimize reaction conditions to minimize by-products?

  • Use anhydrous solvents and inert atmospheres to prevent hydrolysis.
  • Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1:1.2 molar ratio of precursor to anhydride).
  • Employ gradient HPLC to separate isomers or impurities, as demonstrated for compounds 30–32 ( ) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the biological activity of this compound?

Molecular docking with targets like bacterial enzymes or cancer-related proteins can predict binding modes. For example:

  • Use AutoDock Vina or Schrödinger Suite to model interactions with active sites.
  • Validate predictions with in vitro assays (e.g., antibacterial IC50_{50} determination). applied this approach to identify key hydrogen bonds and hydrophobic interactions in tetrahydrobenzo[b]thiophene derivatives .

Q. What strategies resolve contradictions in reported biological activity data for similar compounds?

  • Comparative Assays : Re-test compounds under standardized conditions (e.g., MIC assays against E. coli ATCC 25922).
  • Structural Analysis : Use X-ray crystallography or 2D NMR to confirm stereochemistry and rule out isomerization.
  • Purity Validation : Cross-check HRMS and elemental analysis to exclude impurity-driven activity .

Q. How can computational models predict the environmental fate of this compound?

  • Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradability and toxicity.
  • Use DFT calculations to predict hydrolysis rates or photodegradation pathways. ’s framework for environmental partitioning (soil, water, biota) can guide experimental design .

Q. What experimental designs are suitable for assessing metabolic stability in human systems?

  • In Vitro Metabolism : Incubate with human liver microsomes or recombinant CYP450 enzymes, monitoring metabolite formation via LC-MS.
  • Computational Prediction : Use tools like MetaSite to identify vulnerable oxidation sites. ’s aldehyde oxidase selectivity study provides a methodological template .

Q. How do substituent variations on the tetrahydrobenzo[b]thiophene core influence bioactivity?

Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified groups (e.g., carbamoyl vs. carboxylate). Test in parallel assays to correlate substituents (e.g., electron-withdrawing groups) with enhanced antibacterial or enzyme inhibitory activity, as in .

Q. What advanced NMR techniques resolve ambiguous signal assignments?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish aromatic protons from α,β-unsaturated protons).
  • Variable Temperature NMR : Identify dynamic effects causing peak broadening. used 1^1H-13^13C HMBC to confirm amide linkages in compound 31 .

Q. How to design long-term stability studies for this compound under various storage conditions?

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, analyzing degradation via HPLC.
  • Light Sensitivity : Use ICH Q1B guidelines for photostability testing. ’s protocols for compound characterization ensure reproducible stability assessments .

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